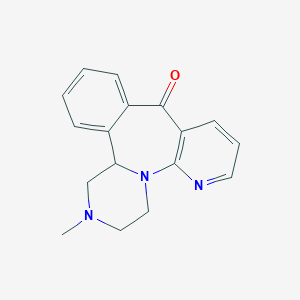

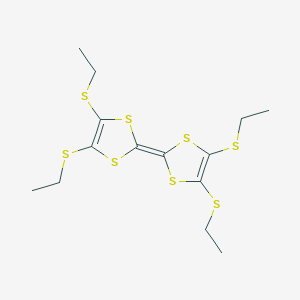

テトラキス(エチルチオ)テトラチアフルバレン

説明

Tetrakis(ethylthio)tetrathiafulvalene is an organic compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalene derivatives, which are well-regarded for their ability to act as electron donors.

科学的研究の応用

Tetrakis(ethylthio)tetrathiafulvalene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

Biology: Its electron-donating properties are explored in the study of biological redox processes.

Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors and photovoltaic cells

作用機序

Target of Action

Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF) primarily targets copper (I) iodide . The compound forms a coordination polymer with copper (I) iodide, resulting in a neutral 2:1 (metal/ligand) complex .

Mode of Action

The interaction between TET-TTF and its target involves the formation of coordination polymeric chains . Each metal ion in the complex is tetrahedrally coordinated by two bridging iodide ions and two sulfur atoms from TET-TTF . The average Cu–I and Cu–S bond lengths are 2.601 and 2.369 Å, respectively .

Biochemical Pathways

The compound’s redox properties suggest it may influence electron transfer processes .

Pharmacokinetics

The compound is known to be sensitive to moisture and heat , which could potentially impact its bioavailability.

Result of Action

The result of TET-TTF’s action is the formation of a new compound, [(CuI)2 TTC2 -TTF], which exhibits a conductivity of 2 × 10−3 S cm−1 at 25 °C for a compacted pellet . This suggests that TET-TTF could have applications in the field of electronics.

Action Environment

TET-TTF is synthesized in acetonitrile under an argon atmosphere . It is sensitive to moisture and heat , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(ethylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with ethylthiol in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation. The general reaction scheme is as follows: [ \text{Tetrathiafulvalene} + 4 \text{Ethylthiol} \rightarrow \text{Tetrakis(ethylthio)tetrathiafulvalene} ]

Industrial Production Methods: While specific industrial production methods for Tetrakis(ethylthio)tetrathiafulvalene are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The key considerations include maintaining an inert atmosphere and controlling the reaction temperature to optimize yield and purity .

Types of Reactions:

Oxidation: Tetrakis(ethylthio)tetrathiafulvalene can undergo oxidation to form radical cations and dications. This property is crucial for its application in electronic devices.

Reduction: The compound can also be reduced, although this is less common compared to its oxidation reactions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include iodine and ferric chloride.

Reducing Agents: Sodium borohydride and lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Halogenated compounds and nucleophiles are typically used for substitution reactions.

Major Products:

Oxidation Products: Radical cations and dications.

Reduction Products: Reduced forms of the compound with altered electronic properties.

Substitution Products: Derivatives with modified ethylthio groups

類似化合物との比較

Tetrathiafulvalene: The parent compound, known for its electron-donating properties.

Tetrakis(methylthio)tetrathiafulvalene: A similar compound with methylthio groups instead of ethylthio groups.

Bis(ethylenedithio)tetrathiafulvalene: Another derivative with ethylenedithio groups.

Uniqueness: Tetrakis(ethylthio)tetrathiafulvalene is unique due to the presence of ethylthio groups, which enhance its solubility and modify its electronic properties compared to other tetrathiafulvalene derivatives. This makes it particularly suitable for applications in solution-processed electronic devices .

特性

IUPAC Name |

2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJYFLUQDMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393303 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104515-79-9 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of TTC2-TTF in the formation of coordination polymers?

A: TTC2-TTF acts as a sulfur-donor ligand in the formation of coordination polymers with copper(I) iodide. The molecule features two 1,3-dithiole-2-thione rings linked by a central double bond, providing four sulfur atoms capable of coordinating with metal ions. [, , , ] This coordination leads to the formation of polymeric chains or two-dimensional networks, depending on the reaction conditions and the specific copper(I) halide used. [, , , ]

Q2: How does iodine doping affect the electrical conductivity of TTC2-TTF-based coordination polymers?

A: Iodine doping of the neutral complex [(CuI)2TTC2-TTF] leads to the formation of [(CuI)2TTC2-TTF]I1.5, which exhibits an electrical conductivity of 2 × 10−3 S cm−1 at 25 °C. [] This increase in conductivity upon doping is attributed to the creation of charge carriers within the material. The iodine likely oxidizes the TTC2-TTF molecules, creating radical cations that contribute to electrical conductivity.

Q3: What are the potential applications of TTC2-TTF based on its observed properties?

A3: TTC2-TTF, with its ability to form coordination polymers and exhibit enhanced electrical conductivity upon doping, shows promise for applications in materials science. These could include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)